Cas no 1782658-39-2 (1-(5-bromo-1H-indol-2-yl)propan-2-one)

1-(5-bromo-1H-indol-2-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-1H-indol-2-yl)propan-2-one
- 1782658-39-2
- EN300-1921041
-
- インチ: 1S/C11H10BrNO/c1-7(14)4-10-6-8-5-9(12)2-3-11(8)13-10/h2-3,5-6,13H,4H2,1H3
- InChIKey: AGSHGTOADDYCLD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(CC(C)=O)N2
計算された属性
- せいみつぶんしりょう: 250.99458g/mol
- どういたいしつりょう: 250.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 32.9Ų
1-(5-bromo-1H-indol-2-yl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921041-2.5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 2.5g |
$2408.0 | 2023-09-17 | ||
Enamine | EN300-1921041-0.25g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1921041-10g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 10g |
$5283.0 | 2023-09-17 | ||
Enamine | EN300-1921041-5.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1921041-10.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1921041-0.1g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1921041-5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 5g |
$3562.0 | 2023-09-17 | ||
Enamine | EN300-1921041-1.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1921041-0.5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.5g |
$1180.0 | 2023-09-17 | ||
Enamine | EN300-1921041-0.05g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.05g |
$1032.0 | 2023-09-17 |
1-(5-bromo-1H-indol-2-yl)propan-2-one 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-(5-bromo-1H-indol-2-yl)propan-2-oneに関する追加情報
Professional Introduction to 1-(5-bromo-1H-indol-2-yl)propan-2-one (CAS No. 1782658-39-2)
1-(5-bromo-1H-indol-2-yl)propan-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular structure and potential biological activities. This compound, with the CAS number 1782658-39-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a 5-bromo-1H-indol moiety in its framework suggests potential interactions with biological targets, making it a valuable scaffold for medicinal chemistry investigations.
The molecular formula of 1-(5-bromo-1H-indol-2-yl)propan-2-one is C11H9BrNO, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms. The structural arrangement of these elements contributes to the compound's unique chemical properties and reactivity. In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological effects. The brominated indole ring in this compound enhances its potential as an intermediate in synthetic chemistry, enabling the development of more complex molecules.
One of the most compelling aspects of 1-(5-bromo-1H-indol-2-yl)propan-2-one is its potential application in the synthesis of bioactive molecules. The indole core is well-known for its role in various biological processes and has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent at the 5-position of the indole ring further modulates these properties, making it an attractive candidate for drug discovery programs.
Recent research has highlighted the importance of indole derivatives in the development of targeted therapies. For instance, studies have demonstrated that certain indole-based compounds can selectively inhibit specific enzymes or receptors involved in disease pathways. The structural flexibility of 1-(5-bromo-1H-indol-2-yl)propan-2-one allows for modifications that can fine-tune its biological activity, making it a versatile tool for medicinal chemists.
The synthesis of 1-(5-bromo-1H-indol-2-yl)propan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's potential.
In addition to its pharmaceutical applications, 1-(5-bromo-1H-indol-2-yl)propan-2-one has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. The bromine atom can serve as a handle for further functionalization, allowing for the creation of novel materials with tailored properties.
The growing body of research on indole derivatives underscores their significance in modern chemistry. By leveraging the structural features of compounds like 1-(5-bromo-1H-indol-2-yl)propan-2-one, scientists can develop innovative solutions to complex biological challenges. The compound's versatility as a scaffold for drug design and material development highlights its importance in both academic and industrial settings.
The future prospects for 1-(5-bromo-1H-indol-2-yl)propan-2-one are promising, with ongoing studies exploring its mechanisms of action and potential therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential. As research continues to evolve, this compound is likely to play a pivotal role in shaping the next generation of pharmaceuticals and advanced materials.
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